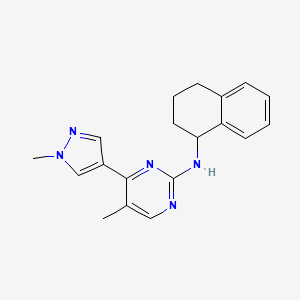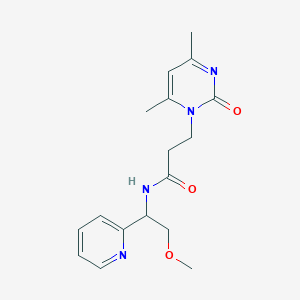![molecular formula C16H23N5O2 B5902637 1-Tert-butyl-4-[[methyl-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl]pyrrolidin-2-one](/img/structure/B5902637.png)
1-Tert-butyl-4-[[methyl-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tert-butyl-4-[[methyl-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules. The presence of the oxazolo[5,4-d]pyrimidine moiety adds to its potential for diverse chemical reactivity and biological activity.
準備方法
The synthesis of 1-Tert-butyl-4-[[methyl-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl]pyrrolidin-2-one typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidin-2-one core, followed by the introduction of the tert-butyl group. The oxazolo[5,4-d]pyrimidine moiety is then synthesized separately and coupled with the pyrrolidin-2-one core under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
化学反応の分析
1-Tert-butyl-4-[[methyl-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolo[5,4-d]pyrimidine moiety, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Tert-butyl-4-[[methyl-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Tert-butyl-4-[[methyl-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The oxazolo[5,4-d]pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
1-Tert-butyl-4-[[methyl-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
1-Tert-butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate: This compound shares the tert-butyl and pyrrolidin-2-one core but differs in its additional functional groups.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): While structurally different, this compound also features tert-butyl groups and is used in various industrial applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-tert-butyl-4-[[methyl-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-10-19-13-14(17-9-18-15(13)23-10)20(5)7-11-6-12(22)21(8-11)16(2,3)4/h9,11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTZNAGDHXBWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2O1)N(C)CC3CC(=O)N(C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B5902566.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)
amino]butan-1-ol](/img/structure/B5902583.png)
![N-(2-methoxyethyl)-1-methyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B5902588.png)
![2-(1-isopropyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5902594.png)
acetic acid](/img/structure/B5902596.png)
![3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)
![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)

![2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902640.png)
![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902658.png)
